1-(3-Fluorophenyl)-4-methyl-pentan-2-one
Description
1-(3-Fluorophenyl)-4-methyl-pentan-2-one is a fluorinated ketone derivative with the molecular formula $ \text{C}{12}\text{H}{15}\text{FO} $. Its structure comprises a pentan-2-one backbone substituted with a 3-fluorophenyl group at position 1 and a methyl group at position 4 (Figure 1). The presence of the 3-fluorophenyl group may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, a feature common in bioactive molecules .
Properties
IUPAC Name |
1-(3-fluorophenyl)-4-methylpentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-9(2)6-12(14)8-10-4-3-5-11(13)7-10/h3-5,7,9H,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOQQVXUYFHUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)-4-methyl-pentan-2-one can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 3-fluorobenzene with 4-methylpentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Knoevenagel Condensation: This method involves the condensation of 3-fluorobenzaldehyde with 4-methylpentan-2-one in the presence of a base like piperidine.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-4-methyl-pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(3-Fluorophenyl)-4-methylpentanoic acid
Reduction: 1-(3-Fluorophenyl)-4-methylpentan-2-ol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluorophenyl)-4-methyl-pentan-2-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly for anti-inflammatory and analgesic drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
1-(3-Fluorophenyl)-4-methyl-pentan-2-one is similar to other fluorinated aromatic ketones, such as 3-fluoroacetophenone and 3-fluorobenzophenone. its unique structure, particularly the presence of the methyl group at the 4-position, gives it distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall utility in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-(3-Fluorophenyl)-4-methyl-pentan-2-one and related compounds:
Key Observations:
Pyrrolidine substitution at C2 (as in 3F-α-PiHP and 3F-α-PVP) introduces a basic nitrogen, enabling interactions with monoamine transporters (e.g., dopamine, norepinephrine), a hallmark of stimulant NPS . The absence of this group in the target compound may reduce such activity.
Research Findings and Implications
- Pharmacological Activity: Fluorinated cathinones (e.g., 3F-α-PVP) are associated with stimulant effects due to their structural similarity to methcathinone. The target compound’s lack of a pyrrolidine group likely diminishes such activity, but its fluorophenyl moiety could still confer affinity for central nervous system targets .
- The target compound may face similar scrutiny if psychoactive properties are confirmed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
